

BIIB129 Target Engagement in the Central Nervous System: A Technical Overview

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Compound of Interest		
Compound Name:	BIIB129	
Cat. No.:	B12367742	Get Quote

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This technical guide provides an in-depth analysis of **BIIB129**, a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS). This document outlines the mechanism of action, target engagement in the central nervous system (CNS), and summarizes key preclinical data. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and development efforts.

Core Mechanism and Target Profile

BIIB129 is a targeted covalent inhibitor (TCI) designed for high selectivity and brain penetrance.[1][2][3][4][5] Its primary target, Bruton's tyrosine kinase (BTK), is a nonreceptor tyrosine kinase belonging to the TEC family of kinases.[2][3][4][6] BTK is a crucial regulator of B cell and myeloid cell activation, migration, and function.[2][3][4][6][7] In the context of multiple sclerosis, these cell types are considered central to the inflammatory pathology that drives disease progression within the CNS.[2][3][4][5][7]

The therapeutic strategy behind **BIIB129** is to modulate the inflammatory responses mediated by B cells and microglia within the CNS.[1][6] **BIIB129** accomplishes this through a covalent binding mechanism with a cysteine residue located in the ATP binding pocket of BTK, a feature present in only a small number of other kinases.[1][6] This irreversible inhibition of BTK is intended to attenuate the signaling pathways that lead to neuroinflammation and subsequent neuronal damage.[8]



Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **BIIB129**, demonstrating its potency, selectivity, and CNS penetration.

Table 1: Biochemical Potency of BIIB129 and Related Compounds[1][4]

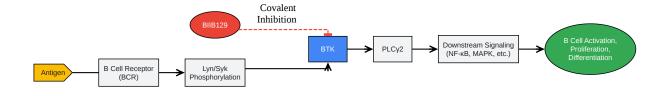
Compound	BTK IC50 (nM)
BIIB129 (25)	3.4
Chiral Pyrrolidine 8	4.6

Table 2: Physicochemical Properties for CNS Targeting[6]

Compound	Molecular Weight (amu)	tPSA (Ų)	H-bond Donors	CNS MPO Score
Hit 7	352	78	0	6.0

Signaling Pathway and Mechanism of Action

BIIB129 exerts its effect by inhibiting BTK, a key component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B cell activation, proliferation, and differentiation. BTK plays a critical role in transducing these signals. By covalently binding to BTK, **BIIB129** effectively blocks this pathway.



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Caption: BIIB129 covalently inhibits BTK, blocking the B cell receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the preclinical characterization of **BIIB129**.

Continuous-Read Kinetic Enzyme Assay

A novel continuous-read kinetic enzyme assay was developed to determine the biochemical potency of covalent inhibitors like **BIIB129**. This assay is essential for understanding the two-step mechanism of covalent binding, which involves an initial reversible binding step (defined by Ki) followed by an irreversible covalent bond formation (defined by kinact).[1]

Objective: To measure the rate of covalent modification of BTK by an inhibitor.

Materials:

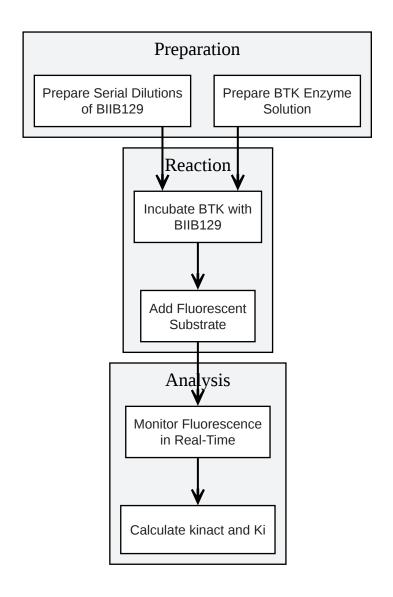
- Recombinant BTK enzyme
- Fluorescently labeled substrate
- Test compounds (e.g., BIIB129)
- · Assay buffer
- · Microplate reader with kinetic read capabilities

Procedure:

- Prepare serial dilutions of the test compound.
- In a microplate, combine the recombinant BTK enzyme with the assay buffer.
- Add the test compound to the enzyme solution and incubate for a defined period to allow for reversible binding.
- Initiate the enzymatic reaction by adding the fluorescently labeled substrate.



- Immediately begin monitoring the fluorescence signal in real-time using a microplate reader.
- The rate of substrate turnover is measured over time. The rate of inactivation (kinact) and the dissociation constant (Ki) are calculated by fitting the data to a model of covalent inhibition.



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Caption: Workflow for the continuous-read kinetic enzyme assay to determine inhibitor potency.

In Vivo Model of B Cell Proliferation in the CNS

To assess the efficacy of **BIIB129** in a disease-relevant context, a preclinical in vivo model of B cell proliferation in the CNS was utilized.[1][6]



Objective: To evaluate the dose-dependent effect of **BIIB129** on B cell proliferation within the CNS of a mouse model.

Model: A mouse model with TMD8 cells (a B-cell line) isolated from the CNS.

Procedure:

- Administer varying doses of BIIB129 to the animals.
- At the conclusion of the study period, isolate TMD8 cells from the CNS of the treated animals.
- Use flow cytometry to analyze the expression of CD36 and CD19 on the isolated cells.
- Quantify the dose-response relationship, with maximal inhibition observed at a specific dose (e.g., 25 mg/kg).[1]

Translational PK/PD Modeling for Human Dose Projection

Translational quantitative pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation were employed to predict the BTK target occupancy in the human CNS following dosing with **BIIB129**.[1][6] This modeling is critical for estimating the efficacious clinical dose.

Objective: To predict the human dose of **BIIB129** required to achieve a therapeutic level of BTK occupancy in the CNS.

Methodology:

- Gather preclinical data on BIIB129's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (relationship between drug concentration and effect).
- Develop a mathematical model that describes the PK/PD relationship in the preclinical species.
- Scale the model to predict human pharmacokinetics and pharmacodynamics, taking into account inter-species differences.



- Simulate various dosing regimens (e.g., twice-daily dosing) to predict the resulting BTK occupancy in the human CNS.
- The model predicted that a daily dose in the range of 40 to 80 mg would achieve 90% target occupancy of BTK in the human CNS.[6]



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Caption: Logical flow of translational PK/PD modeling for human dose projection of BIIB129.

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